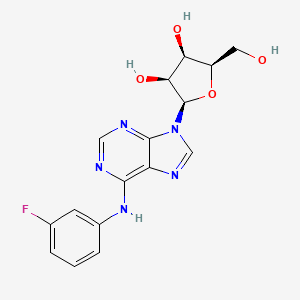
N6-(3-fluorobenzyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-(3-fluorobenzyl)adenosine is a synthetic nucleoside analogue derived from adenosine, where the hydrogen atom at the N6 position of the adenine ring is replaced by a 3-fluorobenzyl group. This modification enhances its biological activity and selectivity, making it a valuable compound in medicinal chemistry and antiviral research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-fluorobenzyl)adenosine typically involves the reaction of adenosine with 3-fluorobenzylamine. The process begins with the protection of the hydroxyl groups of adenosine, followed by the nucleophilic substitution of the N6 position with 3-fluorobenzylamine. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature, solvent, and catalyst selection, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N6-(3-fluorobenzyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the fluorobenzyl group or the adenine ring.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzyladenosine derivatives .
Wissenschaftliche Forschungsanwendungen
N6-(3-fluorobenzyl)adenosine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its antiviral properties, particularly against human enterovirus 71.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of N6-(3-fluorobenzyl)adenosine involves its interaction with specific molecular targets, such as adenosine receptors and enzymes involved in nucleoside metabolism. The fluorobenzyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound’s antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N6-(2-fluorobenzyl)adenosine
- N6-(4-fluorobenzyl)adenosine
- N6-(2-trifluoromethylbenzyl)adenosine
- N6-(3-trifluoromethylbenzyl)adenosine
- N6-(4-trifluoromethylbenzyl)adenosine
Uniqueness
N6-(3-fluorobenzyl)adenosine is unique due to its specific substitution pattern, which imparts distinct biological properties. Compared to its analogues, it exhibits a different selectivity index and potency, making it a valuable candidate for further development in antiviral research .
Eigenschaften
Molekularformel |
C16H16FN5O4 |
|---|---|
Molekulargewicht |
361.33 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-[6-(3-fluoroanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H16FN5O4/c17-8-2-1-3-9(4-8)21-14-11-15(19-6-18-14)22(7-20-11)16-13(25)12(24)10(5-23)26-16/h1-4,6-7,10,12-13,16,23-25H,5H2,(H,18,19,21)/t10-,12+,13+,16-/m1/s1 |
InChI-Schlüssel |
CGBXXQWVMLPKMU-QOFRNUMZSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@H]([C@H](O4)CO)O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)F)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



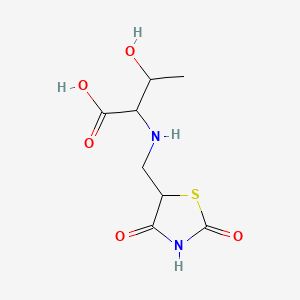
![Tert-butyl 3-[[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]amino]piperidine-1-carboxylate](/img/structure/B13859466.png)

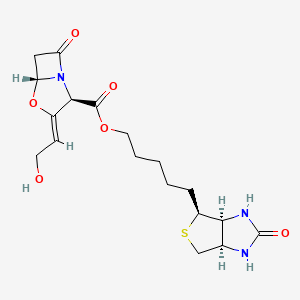
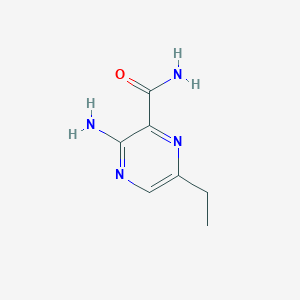
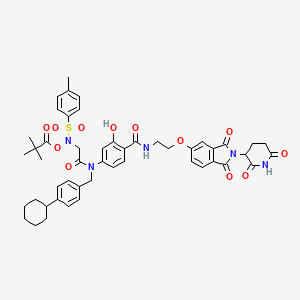
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)
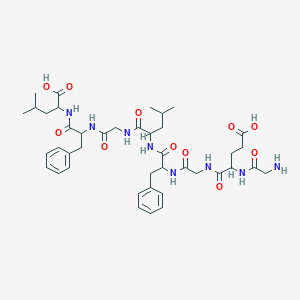
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13859517.png)
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
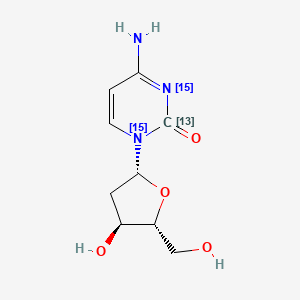
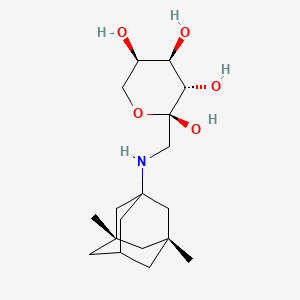
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)
